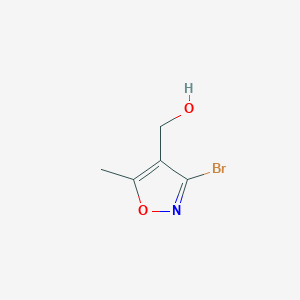
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a hydroxymethyl group at the fourth position of the isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol typically involves the bromination of a precursor isoxazole compound followed by the introduction of a hydroxymethyl group. One common method is the bromination of 5-methylisoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 3-bromo-5-methylisoxazole can then be treated with formaldehyde and a reducing agent to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: (3-Bromo-5-methyl-isoxazol-4-yl)-carboxylic acid.
Reduction: 5-Methyl-isoxazol-4-yl-methanol.
Substitution: (3-Amino-5-methyl-isoxazol-4-yl)-methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of isoxazole compounds have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, isoxazole derivatives are explored for their therapeutic potential
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-methyl-isoxazole): Lacks the hydroxymethyl group.
(5-Methyl-isoxazol-4-yl)-methanol: Lacks the bromine atom.
(3-Chloro-5-methyl-isoxazol-4-yl)-methanol: Contains a chlorine atom instead of bromine.
Uniqueness
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the isoxazole ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
(3-bromo-5-methyl-1,2-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-4(2-8)5(6)7-9-3/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASXFXJOHMFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153124-37-9 |
Source


|
| Record name | (3-bromo-5-methyl-1,2-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
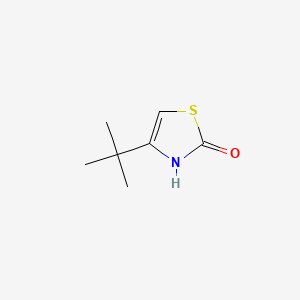
![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)
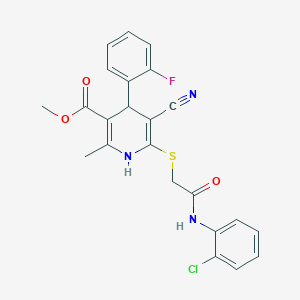
![N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2972380.png)
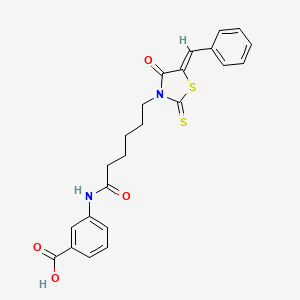
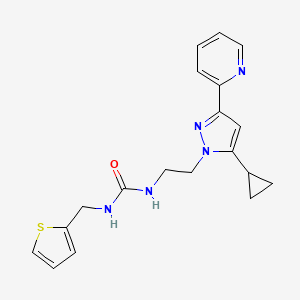
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)
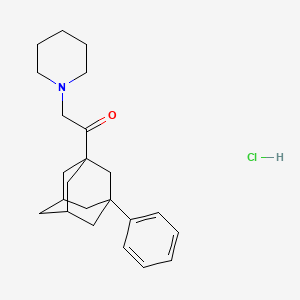
![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)
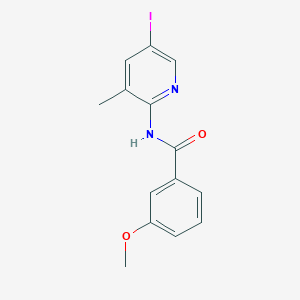
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2972392.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)
![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)
